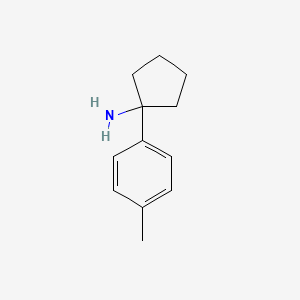

1-(4-Methylphenyl)cyclopentanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESLJLKNUFHRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75095-83-9 | |

| Record name | 1-(4-methylphenyl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry of 1 4 Methylphenyl Cyclopentanamine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentane (B165970) ring and rotation around single bonds mean that 1-(4-Methylphenyl)cyclopentanamine can exist in multiple spatial arrangements, or conformations.

Unlike the rigid, planar representation often used in 2D drawings, the cyclopentane ring is puckered to relieve the torsional strain that would exist in a planar structure. dalalinstitute.com It primarily adopts two low-energy conformations: the envelope form (with four carbons in a plane and one out of plane) and the half-chair form (with three carbons in a plane, one above, and one below). youtube.com

For a substituted cyclopentane, the position of the substituent group is critical. The large 1-(4-methylphenyl)amino group will preferentially occupy a position that minimizes steric hindrance. This leads to two main conformational families:

Equatorial-like Conformer : The substituent is positioned away from the bulk of the ring, representing the most stable, lowest-energy state. maricopa.edu

Axial-like Conformer : The substituent is positioned more perpendicular to the average plane of the ring, leading to significant steric clashes (1,3-diaxial-like interactions) and thus higher energy. chemistrysteps.com

Computational methods can map the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion between them through a process known as pseudorotation.

Table 3: Representative Energy Profile for Conformational States

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Stability |

| A | Equatorial-like | 0.0 (Reference) | Most Stable |

| B | Axial-like | > 4.0 | Less Stable |

The preferred conformation of a molecule can be influenced by its surrounding environment, particularly the solvent. Computational models can simulate these effects.

Implicit Solvent Models : Methods like the Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF) treat the solvent as a continuous medium with a defined dielectric constant. rsc.org These models are efficient for estimating how a solvent's polarity affects the relative energies of different conformers. For this compound, polar solvents would likely stabilize conformations where the polar amine group is more exposed and can engage in hydrogen bonding.

Explicit Solvent Models : In Molecular Dynamics (MD) simulations, individual solvent molecules are included in the simulation box. This approach provides a more detailed, dynamic picture of solute-solvent interactions, including specific hydrogen bonding networks and their lifetimes. An MD simulation could track the conformational transitions of the molecule over time in a given solvent, revealing the dynamic equilibrium between different states.

Dynamic Behavior and Intramolecular Rearrangements

The dynamic behavior of this compound is governed by several key intramolecular motions that can be explored using computational methods such as molecular dynamics (MD) simulations and potential energy surface (PES) scans. These methods provide insight into the molecule's flexibility, conformational landscape, and the energy barriers associated with internal rotations and rearrangements.

The primary modes of dynamic behavior in this molecule include:

Cyclopentane Ring Puckering: The five-membered cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. Computational scans of the potential energy surface can map the low-energy pathways for interconversion between these conformers. The energy barriers for these puckering motions are typically low, allowing for rapid interconversion at room temperature.

Torsional Rotation: Significant dynamic behavior arises from the rotation around the single bond connecting the cyclopentanamine moiety to the 4-methylphenyl (p-tolyl) group. The rotation is subject to steric hindrance between the hydrogen atoms on the cyclopentane ring and the methyl group on the aromatic ring. Computational methods can quantify the rotational energy barrier, identifying the most stable (low-energy) and unstable (high-energy) rotational conformers.

Amine Group Inversion and Rotation: The amine group (-NH₂) can undergo nitrogen inversion, a process where the nitrogen atom and its substituents move through a planar transition state. Additionally, rotation around the C-N bond contributes to the molecule's conformational flexibility.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in structure elucidation and the interpretation of experimental data.

Computational prediction of NMR chemical shifts is a vital tool for verifying molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. youtube.com This method, typically employed within a Density Functional Theory (DFT) framework, calculates the absolute magnetic shielding tensors for each nucleus in the molecule. nih.gov

The process involves:

Optimizing the molecule's 3D geometry using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G(2d,p)). github.io

Performing a GIAO calculation on the optimized geometry to obtain the isotropic shielding values (σ_iso) for each atom.

Calculating the chemical shift (δ) by subtracting the calculated shielding of the target nucleus from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory. The formula is: δ_calc = σ_ref - σ_iso.

The accuracy of the prediction can be further improved by applying empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a large set of molecules. github.io Below is a table of hypothetical GIAO-calculated NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes.

| Atom Type | Atom Position | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|---|

| ¹³C | C (quaternary, attached to N) | 65.8 | 65.2 |

| ¹³C | C (aromatic, attached to C-N) | 142.5 | 141.9 |

| ¹³C | C (aromatic, attached to CH₃) | 136.0 | 135.5 |

| ¹³C | C (aromatic, CH) | 129.5 | 129.1 |

| ¹³C | C (aromatic, CH) | 126.2 | 125.8 |

| ¹³C | C (cyclopentyl, CH₂) | 38.1 | 37.7 |

| ¹³C | C (cyclopentyl, CH₂) | 24.9 | 24.5 |

| ¹³C | C (tolyl, CH₃) | 21.3 | 20.9 |

| ¹H | NH₂ | 1.65 | 1.60 |

| ¹H | Aromatic (ortho to C-N) | 7.28 | 7.25 |

| ¹H | Aromatic (meta to C-N) | 7.15 | 7.12 |

| ¹H | Cyclopentyl (CH₂) | 1.90 - 2.10 | 1.85 - 2.05 |

| ¹H | Cyclopentyl (CH₂) | 1.60 - 1.80 | 1.55 - 1.75 |

| ¹H | Tolyl (CH₃) | 2.34 | 2.32 |

Quantum chemical calculations, particularly using DFT, are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com After geometry optimization, a frequency calculation is performed. This computes the second derivatives of the energy with respect to atomic positions, yielding the vibrational frequencies, IR intensities, and Raman activities.

A key aspect of this analysis is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. mdpi.com This allows for a precise assignment of the spectral bands. For a molecule like this compound, this analysis can distinguish characteristic vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table contains hypothetical data for illustrative purposes.

| Calculated Frequency (cm⁻¹) | Intensity (IR) | Vibrational Mode Assignment (PED) |

|---|---|---|

| 3455 | Medium | N-H asymmetric stretch (98%) |

| 3370 | Medium | N-H symmetric stretch (97%) |

| 3055 | Weak | Aromatic C-H stretch (95%) |

| 2960 | Strong | Cyclopentyl C-H asymmetric stretch (88%) |

| 2875 | Strong | Cyclopentyl C-H symmetric stretch (85%) |

| 1615 | Strong | N-H scissoring bend (75%) |

| 1518 | Strong | Aromatic C=C stretch (80%) |

| 1210 | Medium | C-N stretch (65%) + C-C stretch (20%) |

| 815 | Strong | Aromatic C-H out-of-plane bend (p-disubstituted) |

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for studying the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic excitations from the ground state to various excited states. nih.gov

The output of a TD-DFT calculation provides several key pieces of information:

Excitation Energy (eV): The energy difference between the ground and excited state, which can be converted to a wavelength (λ_max).

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with f > 0.01 are typically considered "bright" and are observable in a UV-Vis spectrum, while those with f ≈ 0 are "dark."

Orbital Contributions: The analysis identifies the primary molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), characterizing the nature of the excitation (e.g., π → π* or n → π*). researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the p-tolyl aromatic ring.

Table 3: Predicted Electronic Transitions via TD-DFT (B3LYP/6-311G(d,p)) This table contains hypothetical data for illustrative purposes.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 4.68 | 265 | 0.025 | HOMO → LUMO (92%) | π → π |

| 5.79 | 214 | 0.180 | HOMO-1 → LUMO (85%) | π → π |

| 6.11 | 203 | 0.115 | HOMO → LUMO+1 (78%) | π → π |

| 6.35 | 195 | 0.005 | n(N) → σ (88%) | n → σ* |

Computational Predictions of Reactivity and Reaction Mechanisms

Computational chemistry provides profound insights into chemical reactivity and the detailed pathways of reactions. mdpi.com

Understanding a chemical reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. Key points on this surface are the energy minima corresponding to reactants, products, and any stable intermediates, as well as the first-order saddle points, known as transition states (TS).

The process involves:

Locating Stationary Points: Geometries of the reactants, products, and a proposed transition state are optimized.

Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. Reactants and products will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path of lowest energy from reactant to product).

Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. It is a critical determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed starting from the TS geometry to confirm that it correctly connects the desired reactants and products on the potential energy surface.

As a hypothetical example, the N-acetylation of this compound with acetyl chloride can be analyzed. The reaction would proceed through a tetrahedral intermediate, with a transition state leading to its formation.

Table 4: Hypothetical Energy Profile for N-Acetylation Reaction This table contains hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | Amine + Acetyl Chloride | 0.0 | None |

| Transition State (TS1) | N-C bond formation | +12.5 | -254i |

| Intermediate | Tetrahedral Adduct | -5.2 | None |

| Transition State (TS2) | Chloride elimination | +8.1 | -410i |

| Products | N-acetylated Amide + HCl | -22.7 | None |

Application of Molecular Electron Density Theory (MEDT) in Organic Reactions

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs the course of a reaction. rsc.orgnih.gov Proposed in 2016, MEDT analyzes the changes in electron density along a reaction pathway to provide insights into molecular mechanisms. researchgate.net This theory moves beyond the analysis of stationary points (reactants, transition states, products) to consider the continuous flow of electron density throughout the transformation. rsc.org

In the context of this compound, MEDT can be applied to predict and rationalize its behavior in various organic reactions. The compound possesses a primary amine attached to a cyclopentyl ring, which is, in turn, bonded to a p-tolyl group. The most prominent feature governing its reactivity is the lone pair of electrons on the nitrogen atom of the amine group, which makes the molecule an effective nucleophile.

Consider a hypothetical nucleophilic substitution or addition reaction where this compound acts as the nucleophile. According to MEDT, the reaction's feasibility would be assessed by analyzing the Global Electron Density Transfer (GEDT) at the transition state. researchgate.net A significant GEDT from this compound to an electrophilic partner would indicate a polar reaction mechanism. The theory suggests that for reactions involving primary tetrahedral carbons, the participation of the nucleophile is crucial to stabilize the forming carbocationic center. sciety.org

MEDT analysis would involve several key steps:

Conceptual DFT Analysis: Initial analysis of the conceptual Density Functional Theory (DFT) reactivity indices of the reactants. For this compound, this would confirm its strong nucleophilic character.

Reaction Pathway Analysis: Locating the transition state(s) and intermediates along the reaction coordinate.

Electron Localization Function (ELF) Analysis: A topological analysis of the electron density, such as the Electron Localization Function (ELF), would be performed at various points along the reaction path. sciety.org This analysis visualizes the changes in covalent bonds and lone pairs. For a reaction involving this compound, the ELF analysis would show the depopulation of the nitrogen lone pair basin and the concurrent formation of a new bond with the electrophile. This process can reveal whether the mechanism is concerted or stepwise. vaia.com For instance, in cycloaddition reactions, ELF analysis has demonstrated that bond formation often occurs in a sequential, non-concerted manner. vaia.commdpi.com

By applying MEDT, a detailed electronic mechanism can be established, providing a more nuanced understanding than classical frontier molecular orbital (FMO) theory. researchgate.net It would allow for the rationalization of regioselectivity and stereoselectivity based on the electronic interactions and electron density rearrangements during the reaction.

Analysis of Reactivity Indices and Fukui Functions for Electrophilic/Nucleophilic Sites

To pinpoint the specific atoms within this compound that are most likely to participate in a reaction, computational chemists employ reactivity indices derived from Conceptual Density Functional Theory (CDFT). These descriptors quantify the electronic and reactivity characteristics of a molecule, identifying potential sites for electrophilic and nucleophilic attack.

Key global reactivity descriptors include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. A molecule with a high N value and a low ω value, like this compound, is expected to behave as a strong nucleophile.

While global indices describe the molecule as a whole, local reactivity descriptors identify the reactivity of individual atomic sites. The most common of these are the Fukui functions , which indicate the change in electron density at a specific atom upon the addition or removal of an electron.

The nucleophilic Fukui function (f⁻): Indicates the propensity of a site to be attacked by an electrophile. The atom with the highest f⁻ value is the most nucleophilic site.

The electrophilic Fukui function (f⁺): Indicates the propensity of a site to be attacked by a nucleophile. The atom with the highest f⁺ value is the most electrophilic site.

For this compound, a computational DFT analysis would be expected to reveal the following:

The nitrogen atom of the primary amine group (-NH₂) would possess the highest nucleophilic Fukui function (f⁻) value, confirming it as the primary center for donating electrons and attacking electrophiles.

The carbon atoms of the aromatic p-tolyl ring and the cyclopentyl ring would exhibit different reactivities. The aromatic carbons, influenced by the electron-donating methyl group and the bulky cyclopentylamino substituent, would have distinct f⁻ and f⁺ values. The carbon atom attached to the nitrogen (C1) and the carbons in the aromatic ring would be potential electrophilic sites, susceptible to nucleophilic attack, and would be characterized by their f⁺ values.

The following interactive table presents hypothetical condensed Fukui function values for key atoms in this compound, illustrating how such data would be presented from a computational study. Note: These values are for illustrative purposes only and are not derived from an actual quantum chemical calculation.

This analysis of reactivity indices provides a powerful predictive tool, guiding the understanding of how this compound would engage with other reactants on an atom-by-atom basis, complementing the broader mechanistic view offered by MEDT.

Chemical Reactivity and Transformation Studies of 1 4 Methylphenyl Cyclopentanamine

Oxidative and Reductive Transformations of the Amine Functional Group

The primary amine group is a key site for chemical modifications, including both oxidation and reduction-based transformations. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups.

Oxidation of the primary amine can lead to various products depending on the reagents and conditions employed. For instance, mild oxidation can yield the corresponding imine, which can further hydrolyze to a ketone. Stronger oxidizing agents can lead to the formation of nitro compounds.

Reductive amination, a cornerstone of amine synthesis, can be conceptually reversed. While 1-(4-Methylphenyl)cyclopentanamine is the product of such a reaction (from cyclopentanone (B42830) and p-toluidine), the amine itself can be a substrate for further N-alkylation or N-acylation reactions followed by reduction.

| Transformation | Reagent(s) | Product Type |

| Oxidation | Mild oxidizing agents (e.g., MnO₂) | Imine/Ketone |

| Oxidation | Strong oxidizing agents (e.g., m-CPBA) | Nitro compound |

| N-Alkylation | Alkyl halide, followed by reduction | Secondary/Tertiary amine |

| N-Acylation | Acyl chloride or anhydride (B1165640) | Amide |

Cyclopentane (B165970) Ring Transformations and Derivatization

The saturated cyclopentane ring is generally stable but can be induced to undergo transformations under specific conditions, particularly those involving carbocation intermediates.

Ring expansion and contraction reactions are driven by the desire to relieve or alter ring strain. chemistrysteps.com Cyclopentane rings are relatively stable, but under conditions that generate a carbocation adjacent to the ring, rearrangement can occur. chemistrysteps.com For example, deamination of this compound with nitrous acid would generate a carbocation at the point of attachment to the phenyl ring. This could potentially lead to a ring expansion to a more stable cyclohexane (B81311) derivative through a Wagner-Meerwein rearrangement. youtube.com Conversely, under specific conditions, ring contraction of a cyclopentane derivative to a cyclobutane (B1203170) system can be achieved, although this is generally less favorable. wikipedia.org The Tiffeneau-Demjanov rearrangement is a classic example of such a process, often involving the reaction of an aminocycloalkane with nitrous acid to yield a ring-expanded or contracted ketone. wikipedia.org

| Reaction Type | Key Intermediate | Potential Product |

| Ring Expansion | Cyclopentylcarbinyl cation | Substituted cyclohexane |

| Ring Contraction | Cyclopentyl cation rearrangement | Substituted cyclobutane |

Olefin metathesis and cycloaddition reactions require the presence of a double bond. beilstein-journals.org The saturated cyclopentane ring of this compound is unreactive towards these transformations. However, derivatization of the cyclopentane ring to introduce unsaturation would open pathways for these powerful carbon-carbon bond-forming reactions. For example, elimination reactions on a suitably functionalized cyclopentane ring could generate a cyclopentene (B43876) derivative. This cyclopentene could then participate in Ring-Opening Metathesis Polymerization (ROMP) or various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex polycyclic systems. beilstein-journals.orgmdpi.com

| Reaction | Required Modification | Catalyst/Reagent | Application |

| Ring-Opening Metathesis Polymerization (ROMP) | Introduction of a double bond (cyclopentene derivative) | Grubbs' or Schrock catalyst | Polymer synthesis |

| Diels-Alder Cycloaddition | Introduction of a double bond (cyclopentadiene derivative) | Dieneophile | Synthesis of bicyclic systems |

| 1,3-Dipolar Cycloaddition | Introduction of a double bond (cyclopentene derivative) | 1,3-dipole (e.g., nitrile oxide, azide) | Synthesis of heterocyclic systems beilstein-journals.org |

Reactions Involving the 4-Methylphenyl Moiety

The 4-methylphenyl group is an aromatic ring that can undergo a variety of substitution and coupling reactions.

The 4-methylphenyl group is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group. Since the para position is already substituted, incoming electrophiles will be directed to the positions ortho to the methyl group (and meta to the cyclopentylamino group). The cyclopentylamino group itself is also activating and ortho-, para-directing. Therefore, the positions ortho to the methyl group are strongly activated towards electrophilic attack. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| EAS Reaction | Reagent(s) | Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-(4-methylphenyl)cyclopentanamine |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(4-methylphenyl)cyclopentanamine |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfonyl-1-(4-methylphenyl)cyclopentanamine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-Acyl-1-(4-methylphenyl)cyclopentanamine |

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. To utilize the 4-methylphenyl moiety in cross-coupling reactions, it typically first needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above. The resulting aryl halide can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl groups, respectively. chemrxiv.orgdntb.gov.ua

| Cross-Coupling Reaction | Reactants | Catalyst | Bond Formed |

| Suzuki Coupling | Aryl halide, Arylboronic acid | Pd(PPh₃)₄, base | C(sp²)-C(sp²) |

| Heck Coupling | Aryl halide, Alkene | Pd(OAc)₂, PPh₃, base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Pd(PPh₃)₄, CuI, base | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst, ligand, base | C(sp²)-N |

Multi-Component Reactions and Heterocycle Annulation with Cyclopentanone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial molecules. nih.gov These reactions are advantageous for creating diverse compound libraries for drug discovery and are known for their step and atom economy. nih.gov The cyclopentyl moiety of this compound can be derived from cyclopentanone, which is a versatile starting material for synthesizing fused heterocyclic systems.

One notable approach involves the [3+2] annulation reaction between hydrazones and cyclic enones, such as cyclopentanone derivatives, to construct cyclopentanone-fused pyrazoles. researchgate.net This type of reaction can be catalyzed by copper(II) under aerobic conditions. researchgate.net Although not directly involving this compound as a starting material, the resulting fused pyrazole (B372694) structures share a common cyclopentane ring system, highlighting the utility of cyclopentanone derivatives in building such heterocyclic frameworks.

Imine Formation and Subsequent Condensation Reactions

A fundamental reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of the carbon-nitrogen double bond in the imine is a key step that can be followed by a variety of condensation reactions to build more complex molecules.

The mechanism of imine formation typically proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. libretexts.org The reversibility of this reaction allows for the hydrolysis of imines back to their corresponding amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.comlibretexts.org

The reactivity of imines is crucial for subsequent transformations. For instance, imines can participate in cycloaddition reactions or act as electrophiles in reactions with nucleophiles. The versatility of imine chemistry allows for the synthesis of a wide array of nitrogen-containing compounds.

Annulation Strategies for Pyrazolone (B3327878) and Triazole Ring Systems

The synthesis of pyrazolone and triazole ring systems often involves the use of hydrazines and other nitrogen-containing reagents. While direct annulation of this compound to form these specific heterocycles is not prominently documented, the underlying principles of their synthesis often involve condensation and cyclization reactions that are analogous to the reactivity of primary amines.

Pyrazolone derivatives can be synthesized through the reaction of a β-ketoester with a hydrazine (B178648) derivative. orientjchem.orgresearchgate.net For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established method for preparing 3-methyl-1-phenyl-2-pyrazolin-5-one. orientjchem.orgresearchgate.net Subsequent condensation of this pyrazolone with various aldehydes can introduce further structural diversity. orientjchem.orgresearchgate.net

Triazole derivatives can also be synthesized through various routes. For instance, 1,2,4-triazoles can be formed through the reaction of hydrazones with other reagents. nih.gov The synthesis of such heterocyclic systems is of significant interest due to their potential biological activities, including acting as inhibitors for enzymes like phosphodiesterase 4 (PDE4). nih.gov

The table below summarizes the key reactants and resulting heterocyclic systems in related annulation strategies.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Citation |

| Hydrazone | Cyclic Enone | Fused Pyrazole | researchgate.net |

| Phenylhydrazine | Ethyl Acetoacetate | Pyrazolone | orientjchem.orgresearchgate.net |

| Hydrazone | Various Reagents | Triazole | nih.gov |

Advanced Mechanistic Investigations of Novel Chemical Reactions

While specific advanced mechanistic studies on novel reactions of this compound are not extensively detailed in the provided context, the principles of related reactions offer insight into potential areas of investigation. The study of reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

For instance, the mechanism of imine formation from primary amines and carbonyl compounds has been well-studied and involves a series of proton transfer and elimination steps. libretexts.org Understanding the kinetics and thermodynamics of such fundamental reactions is essential. Investigations into the role of catalysts, such as acids or organocatalysts like pyrrolidine, in promoting imine formation provide valuable mechanistic insights. organic-chemistry.org

Furthermore, the mechanisms of multi-component reactions are often complex, involving a cascade of sequential or concurrent bond-forming events. Elucidating these pathways can lead to the discovery of new reactions and the development of more efficient synthetic routes to complex molecules. For example, the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, proceeds through the formation of an iminium ion intermediate. nih.gov

Future mechanistic investigations could focus on the stereochemical outcomes of reactions involving chiral derivatives of this compound or the exploration of its participation in novel multi-component reactions to generate structurally diverse and biologically relevant molecules.

Q & A

Q. How does this compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

- pH 1.2 (gastric) : 90% degradation in 2 hours (amine protonation).

- pH 7.4 (physiological) : Stable for >24 hours.

Storage at -20°C in amber vials with desiccant preserves integrity for >6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.